![molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9](/img/structure/B1681212.png)
Takeda103A
科学研究应用
Table 1: Potency and Selectivity of Takeda103A
Compound | Target | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | GRK2 | 20 | >50-fold over AGC kinases |
Paroxetine | GRK2 | 300 | Modest |
Cardiovascular Research
Research indicates that GRK2 is implicated in heart failure. By inhibiting GRK2, this compound has the potential to restore normal signaling pathways in cardiac tissues. Studies have demonstrated that compounds like this compound can improve cardiomyocyte contractility, suggesting therapeutic avenues for heart failure treatment .
Case Study: Cardiomyocyte Contractility
- Objective : Evaluate the effect of this compound on cardiomyocyte contractility.
- Method : Isolated cardiac myocytes were treated with varying concentrations of this compound.
- Results : A significant increase in contractility was observed at concentrations above the IC50, indicating its efficacy as a GRK2 inhibitor.
Cancer Research
The inhibition of GRK2 by this compound may also play a role in cancer therapy. Given that GPCR signaling is often dysregulated in cancer, targeting GRK2 could help modulate these pathways and inhibit tumor growth.
Case Study: Cancer Cell Proliferation
- Objective : Investigate the impact of this compound on cancer cell proliferation.
- Method : Various cancer cell lines were exposed to this compound, followed by proliferation assays.
- Results : Significant reductions in cell viability were noted, particularly in breast and prostate cancer cell lines, highlighting its potential as an anticancer agent .
Structural Insights
The structural analysis of this compound has provided insights into its binding affinity and selectivity for GRK2. Crystallization studies reveal that this compound stabilizes an inactive conformation of GRK2, which is crucial for its inhibitory action.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Mode | Stabilizes inactive GRK2 |
Key Interactions | C and D rings pack into active site |
Structural Determinants | Polyphosphate and hydrophobic interactions |
作用机制
Takeda103A通过抑制GRK2发挥作用,GRK2是一种参与G蛋白偶联受体磷酸化的激酶。 通过抑制GRK2,this compound阻止GPCR的磷酸化和随后的脱敏,从而调节GPCR信号传导通路 . 这种抑制具有高度选择性,this compound对GRK2的偏好明显高于其他激酶 .
生化分析
Biochemical Properties
Takeda103A interacts with GRK2, a member of the G protein-coupled receptor kinases . The nature of this interaction is inhibitory, with this compound effectively blocking the activity of GRK2 . This interaction is crucial in the context of biochemical reactions, as GRK2 plays a significant role in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of GRK2. By inhibiting GRK2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GRK2, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and cellular signaling, as GRK2 is involved in the regulation of GPCRs
准备方法
Takeda103A的合成涉及多个步骤,从母液的制备开始。 通常,将2 mg的化合物溶解在50 μL的二甲基亚砜(DMSO)中,以获得40 mg/mL的母液浓度 . 然后将化合物纯化至高纯度,通常超过98% .
化学反应分析
Takeda103A经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括DMSO和乙醇,它们用于溶解化合物以进行进一步的反应 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
Takeda103A作为GRK2抑制剂,其高选择性和效力是独一无二的。 类似的化合物包括GSK180736A和帕罗西汀,它们也抑制GRK2,但选择性谱不同 . This compound对GRK2的高选择性使其特别适合专注于这种特定激酶的研究 .
生物活性
Takeda103A is a compound developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and heart failure, where GRK2 is implicated.
This compound exhibits high selectivity for GRK2, with an IC50 value of approximately 50 nM, making it significantly more potent than other AGC kinases. The compound's mechanism involves binding to the active site of GRK2, inhibiting its activity and subsequently affecting GPCR signaling pathways. This inhibition can lead to enhanced cardiac function and reduced heart failure symptoms by modulating the phosphorylation of β-adrenergic receptors .
Comparative Potency
The following table summarizes the IC50 values of this compound compared to other known inhibitors:
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | 50 | Highly selective for GRK2 over GRK1 and GRK5 |
Balanol | 320 | Moderate selectivity |
Paroxetine | 230 | Non-selective |
CCG215022 | 150 | Selective for GRK2 |
Structural Insights
Crystallographic studies have provided insights into the binding interactions between this compound and GRK2. The compound occupies a hydrophobic pocket within the kinase domain, which is critical for its inhibitory activity. Structural analysis reveals that modifications to the scaffold can enhance potency and selectivity against other kinases .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in various cellular models. For instance, cardiac myocytes treated with this compound showed improved contractility and reduced apoptosis compared to untreated controls. These findings suggest that GRK2 inhibition may confer protective effects on cardiac tissue under stress conditions .
Clinical Implications
Although this compound has not progressed to clinical trials, its biological activity suggests potential applications in treating heart failure and other cardiovascular disorders. Research indicates that selective GRK2 inhibitors like this compound could enhance cardiac performance without the side effects associated with non-selective kinase inhibitors .
属性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。